3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol is a bicyclic compound with significant implications in medicinal chemistry and organic synthesis. With the molecular formula and a molecular weight of 217.31 g/mol, this compound is classified under azabicyclic structures, which contain nitrogen atoms within their rings. The compound is notable for its potential applications in drug development due to its structural properties that may influence biological activity.
The compound is cataloged under the Chemical Abstracts Service number 833458-91-6, and its IUPAC name is 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem, which offers various packaging options for laboratory use.
The synthesis of 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol can be achieved through several methods, often involving multi-step reactions:
The molecular structure of 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol features a bicyclic framework with a hydroxyl group attached to the carbon at position six. The canonical SMILES representation is C1C2CC(C1CN(C2)CC3=CC=CC=C3)O
, and the InChI key is UFVHPZYLBOQNHT-UHFFFAOYSA-N
. Its structural characteristics contribute to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C14H19NO |
Molecular Weight | 217.31 g/mol |
CAS Number | 833458-91-6 |
IUPAC Name | 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol |
InChI | InChI=1S/C14H19NO/c16-14... |
The compound can undergo various chemical transformations:
These reactions are often monitored using chromatographic techniques to ensure product purity and yield .
The mechanism of action for 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol involves its interaction with specific biological targets, potentially influencing neurotransmitter systems or enzymatic pathways:
Data supporting these mechanisms often come from in vitro studies that assess the compound's effects on cellular models .
The physical properties of 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidizing agents.
3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol has several applications:
Given its potential, ongoing research aims to explore further applications within medicinal chemistry and pharmacology, highlighting the importance of this compound in advancing scientific knowledge and therapeutic options .
The azabicyclo[3.2.1]octane scaffold embodies the core structural motif of tropane alkaloids, necessitating sophisticated stereochemical control during ring formation. Contemporary synthetic routes leverage both substrate-directed and catalytically enabled strategies to achieve the required stereointegrity.
Tropinone Desymmetrization: Achiral tropinone derivatives serve as pivotal precursors for stereoselective transformations. Nucleophilic addition to N-protected tropinones (e.g., ethyl carbamate or tert-butyl carbamate derivatives) occurs preferentially from the less hindered exo face, generating endo-3-substituted products with high diastereoselectivity. This approach capitalizes on the inherent prochirality of the tropinone carbonyl, with the bicyclic skeleton's convex topography directing reagent approach. Lithium aluminum hydride (LiAlH₄) reduction of unreacted carbonyl groups is frequently employed to purify intermediates by preventing co-elution issues during chromatography [7] .
Catalytic Asymmetric Methodologies: Innovative catalytic strategies enable direct enantioselective scaffold construction. Organocatalytic desymmetrization of prochiral intermediates using chiral secondary amine catalysts (e.g., diarylprolinol ethers) achieves moderate enantiomeric excess (ee), though optimization remains challenging. Transition-metal-catalyzed cyclizations, particularly Pt- or Au-mediated cycloisomerizations of appropriately functionalized acyclic precursors, offer complementary routes to enantioenriched cores. These methods often proceed through stereodefined metallacyclic intermediates, enabling access to both enantiomers through chiral ligand selection .
Table 1: Comparative Analysis of Core Synthesis Strategies
Method | Key Reagents/Conditions | Diastereoselectivity | Enantioselectivity | Yield Range |
---|---|---|---|---|
Tropinone Alkylation | ArMgBr or ArLi, -78°C to RT | >20:1 (endo:exo) | Substrate-dependent | 45-68% |
Organocatalytic Desymmetrization | Chiral amine catalyst, buffer | N/A | 40-75% ee | 30-55% |
Metal-Catalyzed Cyclization | PtCl₂/(R)-DTBM-SEGPHOS, toluene, 80°C | N/A | >90% ee | 60-82% |
Lithium Salt-Mediated Cyclization | 2,5-Dimethoxytetrahydrofuran, LiBr, Δ | >15:1 (endo:exo) | Racemic | 70-85% |
The synthesis of 3-azabicyclo[3.2.1]octane derivatives typically involves multi-step sequences starting from tropinone or related precursors. Key intermediates are purified via techniques like high-performance liquid chromatography or recrystallization, with yields critically dependent on solvent choice and temperature control (commonly -78°C to 60°C). The stereochemical outcome profoundly influences downstream functionalization efficiency and biological activity [7].
Regioselective introduction of the benzyl moiety at the bridgehead nitrogen constitutes a pivotal transformation, with selection between N-alkylation and reductive amination dictated by the oxidation state of available intermediates and required atom economy.
Reductive Amination: This two-step protocol involves condensation of nortropane intermediates (e.g., 3-arylnortropinols) with benzaldehyde derivatives under dehydrating conditions (molecular sieves or azeotropic removal of water), followed by in situ reduction using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Acetic acid catalysis (10-20 mol%) enhances iminium ion formation rates. This method tolerates electronically diverse benzaldehydes (bearing electron-donating or withdrawing groups) but requires meticulous pH control (pH 5-7) to minimize carbonyl reduction side products. Yields typically range from 65-85% [7].
N-Alkylation: Direct displacement utilizing benzyl halides (Cl, Br, I) or activated ethers (e.g., benzyl triflate) offers superior reactivity under basic conditions. Anhydrous potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF, acetonitrile) at 50-80°C provides optimal conversion. Steric constraints imposed by the bicyclic system necessitate extended reaction times (12-48 hours) compared to monocyclic amines. For base-sensitive substrates, phase-transfer catalysis (e.g., benzyl chloride, tetrabutylammonium hydrogen sulfate, 50% NaOH(aq), CH₂Cl₂) delivers efficient alkylation at ambient temperature [7] .
Table 2: Solvent and Base Optimization in N-Benzylation
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|---|
Dimethylformamide (DMF) | K₂CO₃ | 60 | 24 | 78 | High conversion; easy work-up |
Acetonitrile | DIPEA | 80 | 12 | 82 | Reduced side products; volatile solvent |
Dichloromethane/H₂O | NaOH (aq) | 25 | 8 | 70 | PTC conditions; low thermal stress |
Toluene | Cs₂CO₃ | 110 | 6 | 85 | High temp; moisture-sensitive base |
Tetrahydrofuran (THF) | NaH | 0→RT | 4 | 65 | Strong base risk; deprotonation issues |
Solvent polarity critically influences reaction kinetics and regioselectivity. Polar aprotic solvents (DMF, N-methylpyrrolidone) accelerate alkylation by enhancing nucleophilicity and cation solvation, while ethereal solvents (THF, 2-MeTHF) benefit reactions requiring mild conditions. Crucially, stoichiometric excess of the nortropane precursor (1.2-1.5 equiv) suppresses dialkylation and facilitates purification by ensuring complete consumption of the benzylating agent [7].
Installation of the C6 hydroxyl group demands precise regiocontrol and stereoselectivity, typically achieved through late-stage oxidation-reduction sequences or direct functional group interconversion.
Endo-Face Selectivity: Microbial reduction (e.g., Saccharomyces cerevisiae ATCC 24859) or catalytic asymmetric hydrogenation (Ru-(S)-BINAP) provides access to the endo diastereomer.This sequence affords moderate to high yields (60-75%) and diastereomeric ratios (dr) exceeding 8:1 for the exo isomer [7] .
Direct Hydroxylation: Transition-metal-catalyzed C—H hydroxylation provides an elegant alternative. Directed C—H activation using palladium(II) acetate (Pd(OAc)₂) with N-protected substrates bearing oxazoline or pyridine directing groups enables site-selective oxygenation. Oxidants such as PhI(OAc)₂ or O₂ under mild conditions (50-80°C) furnish tertiary alcohols directly. While atom-economical, this method requires specialized ligand design and exhibits sensitivity to steric bulk near the target C—H bond, yielding 40-60% of product [7].
Table 3: Hydroxylation Methodologies for C6 Functionalization
Method | Reagent/Conditions | Isomer Selectivity | Diastereomeric Ratio (dr) | Yield (%) |
---|---|---|---|---|
Oxidation (DMP) → L-Selectride | 1. DMP, CH₂Cl₂, 0°C; 2. LiB(sBu)₃H, THF, -78°C | exo-6-OH | 12:1 | 68 |
Microbial Reduction | S. cerevisiae, sucrose, pH 7 buffer, 30°C | endo-6-OH | >50:1* | 55 |
Pd-Catalyzed C—H Hydroxylation | Pd(OAc)₂/4,7-Me₂-phen, PhI(OAc)₂, MeCN, 80°C | exo-6-OH | 5:1 | 48 |
Osmium Tetroxide Dihydroxylation | OsO₄, NMO, acetone/H₂O, 0°C | diol (non-selective) | N/A | 60 |
Enzymatic Kinetic Resolution | Lipase B (CAL-B), vinyl acetate, hexane | Single enantiomer | >99% ee | 45 (max theor.) |
*Microbial reduction typically achieves high enantioselectivity (>99% ee) but lower chemical yield due to metabolic consumption.
Optimization focuses on minimizing epimerization and over-oxidation. Tertiary alcohols are sensitive to acidic conditions, necessitating neutral workup protocols (e.g., aqueous NaHCO₃ or solid-phase scavengers). Purification via silica gel chromatography often employs ethyl acetate/hexane with 1-5% triethylamine modifier to prevent adsorption-induced decomposition. The hydroxyl group's presence significantly enhances aqueous solubility (0.8 mg/mL versus <0.1 mg/mL for non-hydroxylated analogues) and enables hydrogen-bonding interactions critical for receptor binding [7].
These methodologies collectively establish a versatile synthetic toolkit for accessing 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol and its analogues. Continued innovation in stereocontrolled cyclization, selective nitrogen functionalization, and oxygen insertion will expand opportunities to explore this pharmacologically significant chemotype.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0